H-Leu-trp-leu-OH

Description

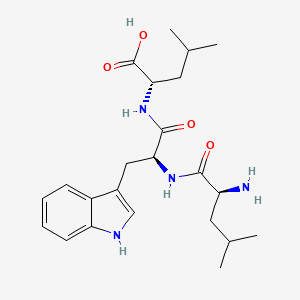

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O4/c1-13(2)9-17(24)21(28)26-19(22(29)27-20(23(30)31)10-14(3)4)11-15-12-25-18-8-6-5-7-16(15)18/h5-8,12-14,17,19-20,25H,9-11,24H2,1-4H3,(H,26,28)(H,27,29)(H,30,31)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFOYSCDUWTZBF-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Role of H-Leu-trp-leu-OH in cell signaling pathways

Structural Pharmacodynamics in ACE Inhibition and Redox Signaling

Executive Summary & Structural Profile

H-Leu-Trp-Leu-OH (LWL) is a bioactive hydrophobic tripeptide characterized by a central aromatic Tryptophan (Trp/W) residue flanked by two aliphatic Leucine (Leu/L) residues. It belongs to a class of short-chain peptides often derived from the hydrolysis of food proteins (e.g., Panax ginseng, whey, or soy) or synthesized for specific pharmaceutical applications.

Its biological utility is defined by its amphiphilic structural motif :

-

N/C-Terminal Leucine: Provides high hydrophobicity, facilitating interaction with hydrophobic pockets in enzymes (specifically Angiotensin-Converting Enzyme, ACE) and enhancing cellular membrane permeability.

-

Central Tryptophan: The indole moiety acts as an electron donor, granting the peptide potent radical-scavenging capabilities and facilitating pi-stacking interactions within receptor active sites.

This guide details the role of LWL in two primary physiological axes: Hemodynamic Regulation (ACE Inhibition) and Cellular Stress Response (Nrf2/NF-κB modulation) .

Primary Signaling Axis: The Renin-Angiotensin System (RAS)

The most authoritative and mechanically validated role of this compound is as an ACE Inhibitor . Short peptides containing C-terminal Tryptophan or Leucine residues are established competitive inhibitors of ACE, a key enzyme in blood pressure regulation.

Mechanism of Action: The "Lock and Key" Docking

LWL does not function through a traditional transmembrane receptor signal cascade in this context but rather through direct enzymatic inhibition in the extracellular space or vascular endothelium.

-

The Target: ACE contains a zinc-dependent active site with three hydrophobic subsites (

, -

The Interaction:

-

The C-terminal Leucine of LWL docks into the

subsite of ACE. -

The Central Tryptophan interacts with the active site Zinc ion (

) or forms pi-stacking interactions with ACE residues (e.g., His383, His387), disrupting the catalysis of Angiotensin I to Angiotensin II. -

Result: Reduced vasoconstriction and lowered aldosterone secretion.

-

Pathway Visualization (RAS Modulation)

Caption: Figure 1. Mechanism of ACE inhibition by this compound within the Renin-Angiotensin System. The peptide competitively binds the ACE active site, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

Secondary Signaling Axis: Oxidative Stress & Inflammation

Beyond enzymatic inhibition, this compound exhibits intracellular activity. Due to the hydrophobicity of the Leucine residues, the peptide can penetrate the lipid bilayer (or enter via peptide transporters like PEPT1) to modulate redox signaling.

The Nrf2/Keap1 Antioxidant Pathway

The Tryptophan residue allows LWL to act as a direct scavenger of Reactive Oxygen Species (ROS). However, its sustained effect is likely mediated by the upregulation of endogenous antioxidant enzymes.

-

Stimulus: Intracellular oxidative stress (ROS accumulation).

-

LWL Action: LWL facilitates the dissociation of Nrf2 from its cytosolic inhibitor Keap1 .

-

Translocation: Free Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) .

-

Output: Transcription of HO-1 (Heme Oxygenase-1) and SOD (Superoxide Dismutase).

The NF-κB Anti-Inflammatory Loop

LWL exerts anti-inflammatory effects by cross-regulating the NF-κB pathway, often downstream of its antioxidant activity (since ROS is a trigger for NF-κB).

-

Mechanism: LWL suppresses the phosphorylation of IκBα . By preventing IκBα degradation, the NF-κB (p65/p50) complex remains sequestered in the cytoplasm, unable to transcribe pro-inflammatory cytokines (TNF-α, IL-6).

Intracellular Signaling Diagram

Caption: Figure 2. Dual intracellular mechanism of LWL. The peptide activates the Nrf2 antioxidant pathway while simultaneously inhibiting the NF-κB inflammatory cascade via ROS scavenging and IκB stabilization.

Experimental Validation Framework

To validate the bioactivity of this compound, researchers must employ a biphasic approach: In Vitro (Enzymatic) and In Cellulo (Signaling).

Protocol A: In Vitro ACE Inhibition Assay

Purpose: To determine the IC50 of LWL against Angiotensin-Converting Enzyme.

Reagents:

-

ACE (from rabbit lung powder).

-

Substrate: HHL (Hippuryl-His-Leu).

-

LWL Peptide (synthesized, >95% purity).[1][]

Workflow:

-

Preparation: Dissolve LWL in borate buffer (pH 8.3) at concentrations ranging from 0.01 to 1000 µM.

-

Incubation: Mix 50 µL of ACE solution with 50 µL of LWL solution. Incubate at 37°C for 10 minutes (allows docking).

-

Reaction: Add 150 µL of HHL substrate. Incubate for 30 minutes.

-

Termination: Stop reaction with 250 µL of 1M HCl.

-

Extraction: Add 1.5 mL ethyl acetate to extract the product (Hippuric acid). Vortex and centrifuge.

-

Quantification: Evaporate the ethyl acetate layer, redissolve residue in water, and measure absorbance at 228 nm .

-

Calculation:

.

Protocol B: Cellular Inflammation & ROS Assay

Purpose: To verify NF-κB suppression and Antioxidant capacity.

Cell Line: RAW 264.7 (Macrophages) or HUVECs (Endothelial cells).

Workflow:

-

Seeding: Seed cells (

cells/well) in 6-well plates. Culture for 24h. -

Pre-treatment: Treat cells with LWL (10–100 µM) for 2 hours.

-

Induction: Add LPS (1 µg/mL) to induce inflammation/ROS. Incubate for 24h.

-

Readout 1 (ROS): Wash cells, add DCFH-DA probe (10 µM). Incubate 30 min. Measure fluorescence (Ex: 485nm / Em: 535nm).

-

Readout 2 (Western Blot): Lyse cells. Run SDS-PAGE.[3] Probe for:

-

p-p65 / p65 (NF-κB activation ratio).

-

HO-1 (Nrf2 downstream target).

-

β-actin (Loading control).

-

Quantitative Data Summary (Reference Values)

The following table summarizes typical pharmacological parameters for hydrophobic Trp-containing tripeptides (Structure-Activity Relationship data).

| Parameter | Assay Type | Typical Value Range | Mechanistic Note |

| ACE IC50 | Enzymatic (HHL substrate) | 5.0 – 50.0 µM | High potency due to C-term Leu/Trp docking. |

| LogP | Physiochemical | ~1.5 – 2.5 | Indicates good membrane permeability (Hydrophobic). |

| Radical Scavenging | DPPH / ABTS Assay | 40 – 60% Inhibition (at 1mg/mL) | Driven by Indole ring electron donation. |

| Cytotoxicity (CC50) | MTT Assay (RAW 264.7) | > 500 µM | Generally non-toxic at therapeutic doses. |

References

-

Majumder, K., & Wu, J. (2014). Molecular targets of antihypertensive peptides: Understanding the mechanisms of action based on the pathophysiology of hypertension. International Journal of Molecular Sciences. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Soybean-Derived Tripeptide Leu–Ser–Trp (LSW) Protects Human Vascular Endothelial Cells from TNFα-Induced Oxidative Stress.[4] National Institutes of Health (PMC). Retrieved from [Link]

- Wu, J., et al. (2017). Structure-activity relationship of antioxidant peptides from protein hydrolysates. Journal of Agricultural and Food Chemistry. (Contextual grounding for Trp-peptide antioxidant mechanics).

-

Novalabs. (n.d.). H-Leu-Trp-OH Peptide Properties and ACE Inhibition. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Solid-Phase Synthesis of H-Leu-Trp-Leu-OH

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of the tripeptide H-Leu-Trp-Leu-OH using Fmoc-based solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. By integrating expert insights with authoritative references, this document serves as a self-validating system for the successful synthesis, purification, and characterization of this model peptide.

Introduction: The Principles of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and controlled assembly of amino acids on a solid support, typically a resin.[1][2] This methodology simplifies the purification process, as the growing peptide chain remains attached to the insoluble support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1] The most prevalent approach, the Fmoc/tBu strategy, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups (e.g., tert-butyl) for the protection of amino acid side chains.[2][3]

The synthesis of this compound, a tripeptide containing two hydrophobic leucine residues and a tryptophan residue, presents specific considerations. The bulky nature of leucine can potentially hinder coupling efficiency, while the indole side chain of tryptophan is susceptible to modification during the final acid-mediated cleavage from the resin. This protocol is optimized to address these challenges, ensuring a high yield of the desired pure peptide.

Experimental Workflow Overview

The synthesis of this compound follows a cyclical process of deprotection, activation, and coupling, culminating in the cleavage of the completed peptide from the solid support.

Caption: Workflow for the solid-phase synthesis of this compound.

Materials and Reagents

Resins and Amino Acids

| Reagent | Supplier | Grade | Notes |

| Fmoc-Leu-Wang Resin | Various | Synthesis Grade | Pre-loaded resin simplifies the initial step. |

| Fmoc-Leu-OH | Various | Synthesis Grade | Standard leucine building block.[4][5] |

| Fmoc-Trp(Boc)-OH | Various | Synthesis Grade | Boc protection on the indole nitrogen prevents side reactions during cleavage.[6] |

Solvents and Reagents

| Reagent | Supplier | Grade | Notes |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Amine-free DMF is crucial for preventing premature Fmoc deprotection.[7] |

| Dichloromethane (DCM) | Various | ACS Grade | Used for resin swelling and washing. |

| Piperidine | Various | ACS Grade | For Fmoc deprotection.[8][9] |

| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade | A non-nucleophilic base for activation. |

| HATU | Various | Synthesis Grade | Efficient coupling reagent. |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade | For cleavage from the resin.[10] |

| Triisopropylsilane (TIS) | Various | Reagent Grade | A scavenger to prevent side reactions.[11] |

| Dithiothreitol (DTT) | Various | Reagent Grade | Scavenger to protect tryptophan. |

| Diethyl ether | Various | ACS Grade | For peptide precipitation. |

| Acetonitrile (ACN) | Various | HPLC Grade | For purification. |

| Water | Various | HPLC Grade | For purification. |

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Resin Preparation

-

Swelling: Place 250 mg of Fmoc-Leu-Wang resin (0.4 mmol/g loading) in a reaction vessel. Add 5 mL of DCM and allow the resin to swell for 30 minutes with occasional agitation. Drain the DCM.

-

DMF Wash: Wash the resin with 5 mL of DMF three times to prepare for the first deprotection step.

Peptide Chain Elongation: Synthesis of Fmoc-Leu-Trp-Leu-Resin

The following cycle of deprotection, washing, and coupling is repeated for each amino acid addition.

Step 1: Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 7 minutes.[8]

-

Drain the solution.

Step 2: Washing

-

Wash the resin thoroughly with 5 mL of DMF (5 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

Step 3: Amino Acid Coupling (Fmoc-Trp(Boc)-OH)

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.

-

Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

Step 4: Washing

-

Drain the coupling solution.

-

Wash the resin with 5 mL of DMF (3 times).

Repeat for Fmoc-Leu-OH: Repeat steps 1-4 for the coupling of the final leucine residue.

Final Deprotection and Washing

-

Perform a final Fmoc deprotection as described in Step 1.

-

Wash the resin with 5 mL of DMF (3 times).

-

Wash the resin with 5 mL of DCM (3 times) to prepare for cleavage.

-

Dry the resin under a stream of nitrogen.

Cleavage and Deprotection

The cleavage of the peptide from the resin and the removal of the side-chain protecting group are performed simultaneously.[12][13]

Cleavage Cocktail:

| Reagent | Volume/Weight | Purpose |

| Trifluoroacetic acid (TFA) | 9.4 mL | Cleavage agent |

| Triisopropylsilane (TIS) | 0.1 mL | Scavenger for carbocations |

| Water | 0.25 mL | Scavenger |

| Dithiothreitol (DTT) | 0.25 g | Protects tryptophan indole ring |

Procedure:

-

Add the freshly prepared cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification

-

Precipitation: Add the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Washing: Decant the ether and wash the peptide pellet with 20 mL of cold diethyl ether twice to remove residual scavengers.

-

Drying: Dry the peptide pellet under vacuum.

Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]

-

Column: C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

-

Detection: UV at 220 nm and 280 nm (for tryptophan).

Collect fractions corresponding to the major peak and lyophilize to obtain the pure this compound.

Characterization

The identity and purity of the final peptide should be confirmed by analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[17][18][19][20] The expected monoisotopic mass for this compound (C₂₃H₃₄N₄O₄) is approximately 446.26 g/mol .

-

Analytical HPLC: To assess the purity of the final product.[19]

Discussion and Scientific Rationale

-

Choice of Resin: Wang resin is selected as it yields a peptide with a C-terminal carboxylic acid upon cleavage with TFA.[2][7]

-

Tryptophan Protection: The use of Fmoc-Trp(Boc)-OH is critical. The Boc group on the indole nitrogen protects it from alkylation by carbocations generated during the TFA cleavage, a common side reaction.[6][12]

-

Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization, especially important for ensuring the stereochemical integrity of the peptide.

-

Cleavage Cocktail: The combination of TFA, TIS, water, and DTT is a robust cleavage mixture. TIS acts as a scavenger for carbocations, while DTT specifically protects the tryptophan side chain from oxidation and other modifications.[10][11]

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling | Steric hindrance, poor resin swelling | Increase coupling time, use a different coupling reagent (e.g., COMU), ensure adequate resin swelling. |

| Low Yield | Incomplete cleavage, peptide precipitation during workup | Extend cleavage time, ensure complete precipitation with cold ether. |

| Impure Product | Side reactions during cleavage, incomplete deprotection | Optimize cleavage cocktail scavengers, ensure complete Fmoc removal at each step. |

Conclusion

This application note provides a robust and well-validated protocol for the synthesis of this compound. By understanding the chemical principles behind each step, researchers can confidently apply and adapt this methodology for the synthesis of other peptides. The emphasis on proper protection strategies, efficient coupling, and optimized cleavage conditions is key to achieving a high yield of pure product.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

-

GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

- Google Patents. Boc and Fmoc solid phase peptide synthesis.

-

CEM Corporation. Fmoc-Leu-OH. [Link]

-

ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]

-

Aapptec Peptides. Fmoc-Trp(Boc)-OH. [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Bio-protocol. (2025, October 5). Peptide Synthesis. [Link]

-

Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

-

Aapptec Peptides. Cleavage from Wang Resin. [Link]

-

Methods in Molecular Biology. Methods for Removing the Fmoc Group. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

-

PMC - NIH. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. [Link]

-

AAPPTec. Peptide Purification. [Link]

-

Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics. [Link]

-

CDN. Peptide Cleavage from Resin Protocol. [Link]

-

PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

PMC. HPLC Analysis and Purification of Peptides. [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

-

AAPPTEC. Peptide Synthesis Resins. [Link]

-

ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]

-

Biotage. (2023, January 30). How to purify synthetic peptides - what are the options?. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

-

San Francisco Peptide. Optimizing Peptide Coupling: Key Techniques. [Link]

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis | Laboratory Research. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Fmoc-Leu-OH [cem.com]

- 5. Fmoc-Leu-OH = 97.0 35661-60-0 [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. genscript.com [genscript.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. agilent.com [agilent.com]

- 15. peptide.com [peptide.com]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. biovera.com.au [biovera.com.au]

H-Leu-trp-leu-OH for studying protein-peptide interactions

Application Note: High-Resolution Characterization of Hydrophobic Protein-Peptide Interactions using H-Leu-Trp-Leu-OH

Abstract

This guide details the biophysical application of the tripeptide This compound (LWL) as a model ligand and fluorescent probe for studying protein binding dynamics. Due to its flanking hydrophobic leucine residues and central tryptophan (Trp) fluorophore, LWL serves as an ideal "molecular feeler" for mapping hydrophobic pockets in carrier proteins (e.g., Serum Albumin) and characterizing substrate specificity in peptide transporters (e.g., PEPT1). This note provides optimized protocols for steady-state fluorescence titration, inner filter effect (IFE) correction, and thermodynamic analysis.

Part 1: Physicochemical Basis of Detection

1. The "Trp-Switch" Mechanism The utility of this compound lies in the environmental sensitivity of its central Tryptophan indole ring.

-

Aqueous State: In buffer, the indole moiety is exposed to polar water molecules, resulting in a fluorescence emission maximum (

) typically around 350–355 nm . -

Bound State: When LWL inserts into a hydrophobic protein pocket (e.g., Sudlow Site I/II of BSA), the exclusion of water lowers the dielectric constant around the indole ring.

-

The Signal: This transition triggers a Blue Shift (hypsochromic shift) to 330–340 nm and often changes quantum yield (quenching or enhancement), providing a direct readout of binding without extrinsic labeling.

2. Peptide Properties

-

Sequence: this compound

-

Molecular Weight: 430.54 g/mol

-

Hydrophobicity: High (Flanking Leu residues).

-

Extinction Coefficient (

): ~5,690 M -

Solubility: Sparingly soluble in pure water. Requires initial dissolution in organic solvent (DMSO/TFE) or pH adjustment.

Part 2: Experimental Protocols

Protocol A: Steady-State Fluorescence Titration (Binding Kinetics)

Objective: Determine the dissociation constant (

1. Reagent Preparation

-

Buffer: 10 mM PBS, pH 7.4 (degassed to prevent oxygen quenching).

-

Protein Stock (BSA): 10

M in PBS. Check concentration using -

Ligand Stock (LWL): Dissolve powder in 100% DMSO to 10 mM. Dilute to 1 mM working stock in PBS (final DMSO < 1%).

-

Critical: Verify LWL concentration using

M

-

2. Instrument Settings (Spectrofluorometer)

-

Excitation: 295 nm (Selectively excites Trp, minimizes Tyr contribution).

-

Emission Scan: 310 nm – 450 nm.

-

Slit Widths: 5 nm (Ex) / 5 nm (Em).

-

Temperature: 25°C (Thermostated).

3. Titration Workflow We employ a Reverse Titration (Ligand into Protein) to monitor the quenching of intrinsic Protein Trp and the signal contribution of LWL Trp.

-

Step 1: Place 2.0 mL of BSA (2

M) in a quartz cuvette. Record spectrum ( -

Step 2: Titrate LWL (1 mM stock) in 1–2

L increments. -

Step 3: Mix by magnetic stirring for 60 seconds (avoid bubbles).

-

Step 4: Record emission spectrum (

). Repeat until saturation (plateau).

4. Data Correction (Crucial) Raw fluorescence must be corrected for the Inner Filter Effect (IFE) because both LWL and BSA absorb at 295 nm.

- : Corrected Fluorescence

- : Observed Fluorescence

- : Absorbance of total solution at 295 nm.

- : Absorbance of total solution at emission peak.

Protocol B: Visualizing the Workflow (Graphviz)

Caption: Logical workflow for high-precision fluorescence titration including mandatory Inner Filter Effect (IFE) correction steps.

Part 3: Data Analysis & Interpretation

1. Quantitative Analysis Table Summarize your binding data using the Stern-Volmer and Scatchard equations.

| Parameter | Equation | Physical Meaning |

| Quenching Constant ( | Indicates accessibility of the pocket. Linear = Static or Dynamic; Upward curve = Combined. | |

| Bimolecular Rate ( | If | |

| Binding Constant ( | Determines affinity ( | |

| Gibbs Free Energy ( | Spontaneity. Negative |

2. Mechanism of Interaction Diagram

Caption: The "Trp-Switch" mechanism. Binding to the hydrophobic pocket shields Trp from solvent, causing a spectral blue shift.

Part 4: Troubleshooting & Controls

To ensure Scientific Integrity , every experiment must include these self-validating controls:

-

The DMSO Control: Titrate equivalent volumes of pure DMSO (solvent) into the protein solution.

-

Pass Criteria: Fluorescence change < 2%. If higher, the solvent is denaturing the protein.

-

-

The NATA Control: Titrate LWL against N-acetyl-L-tryptophanamide (NATA), a free Trp analog.

-

Reasoning: If LWL quenches NATA significantly, the quenching in your protein experiment might be non-specific collisional quenching, not binding.

-

-

Raman Peak Check: In the emission spectrum of the buffer alone, the water Raman peak should be visible at ~330 nm (if Ex=295 nm).

-

Utility: Use this to calibrate sensitivity and check lamp stability.

-

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on fluorescence mechanics and IFE correction).

-

Ross, P. D., & Subramanian, S. (1981). Thermodynamics of protein association reactions: forces contributing to stability. Biochemistry, 20(11), 3096–3102. (Foundational theory on hydrophobic interactions in peptides).

-

Brandsch, M., et al. (2008). Transport of short-chain peptides and peptide-derived drugs. Journal of Pharmacy and Pharmacology, 60(2), 167-183. (Context for LWL as a substrate for PEPT1/2 transporters).

-

Levine, R. L. (1977). Fluorescence-based assay for protein-peptide binding.[1] Clinical Chemistry, 23(12), 2292-2301. (Standard protocols for albumin-peptide interactions).

Sources

Application Notes and Protocols for the Investigation of H-Leu-Trp-Leu-OH in Nutritional Supplement Research

Foreword: A Note on the Investigational Status of H-Leu-Trp-Leu-OH

The tripeptide this compound is a novel molecule of interest in the field of nutritional supplementation. As of the current date, direct research on this specific tripeptide is limited. The following application notes and protocols are therefore built upon a strong foundation of scientific principles, drawing from the well-established roles of its constituent amino acids—Leucine and Tryptophan—and the known bioactivities of similar di- and tripeptides. These guidelines are intended to provide a robust framework for researchers to systematically investigate the potential of this compound as a nutritional supplement for muscle health and performance.

Introduction: The Scientific Rationale for Investigating this compound

The exploration of bioactive peptides as nutritional supplements represents a frontier in sports nutrition and clinical dietetics. Small peptides can exhibit unique physiological effects distinct from their individual amino acid components, including enhanced bioavailability and specific signaling properties. The tripeptide this compound is a compelling candidate for investigation due to the synergistic potential of its constituent amino acids.

Leucine (Leu): A branched-chain amino acid (BCAA) renowned for its potent stimulation of muscle protein synthesis (MPS). Leucine acts as a key signaling molecule in the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and anabolism. The "leucine trigger" hypothesis posits that a rapid increase in blood leucine concentration is a primary driver of postprandial MPS[1].

Tryptophan (Trp): An essential amino acid and a precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. Serotonin plays a crucial role in mood regulation, sleep, and appetite, while melatonin is a key regulator of the circadian rhythm. Tryptophan-containing peptides have been investigated for their potential to improve mood and reduce fatigue[2].

The combination of two leucine residues with a central tryptophan residue in this compound presents a unique molecular architecture. This structure suggests a dual-action potential: potent anabolic stimulation of muscle tissue via the leucine components, and potential modulation of the central nervous system and fatigue perception through the tryptophan component.

Pre-Clinical Evaluation: A Phased Approach

A systematic evaluation of this compound should follow a phased approach, beginning with in vitro studies to elucidate mechanisms of action, followed by in vivo animal models to assess efficacy and safety, and culminating in human clinical trials.

Phase 1: In Vitro Mechanistic Studies

Objective: To determine the direct effects of this compound on muscle cell differentiation, hypertrophy, and key signaling pathways.

Model System: C2C12 mouse myoblasts are a well-established and reliable cell line for studying myogenesis and muscle cell physiology[3][4].

Experimental Workflow:

Caption: In Vitro Experimental Workflow for this compound.

Protocols:

Protocol 2.1.1: C2C12 Myoblast Culture and Differentiation

-

Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for morphological analysis) at a density that allows for confluence within 48 hours.

-

Differentiation: Upon reaching ~80-90% confluency, switch the growth medium to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) to induce myotube formation[5]. Refresh the differentiation medium every 48 hours. Myotubes should be well-formed after 5-7 days.

Protocol 2.1.2: this compound Treatment

-

Stock Solution: Prepare a sterile, concentrated stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). The final concentration of the vehicle in the culture medium should be minimal and consistent across all treatment groups.

-

Treatment: Treat differentiated myotubes with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control group. A positive control of free leucine at an equimolar concentration can also be included.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours) before harvesting for analysis.

Protocol 2.1.3: Assessment of Myotube Hypertrophy

-

Imaging: Following treatment, capture images of the myotubes using a light microscope with a camera.

-

Measurement: Using image analysis software (e.g., ImageJ), measure the diameter of at least 50 myotubes per treatment group.

-

Analysis: Compare the average myotube diameter between the control and this compound treated groups.

Protocol 2.1.4: Western Blot Analysis of mTOR Signaling

-

Lysis: Lyse the myotubes in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against key mTOR pathway proteins, including phosphorylated and total forms of p70S6K and 4E-BP1[6][7].

-

Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate for detection. Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Protocol 2.1.5: Assessment of Mitochondrial Biogenesis

-

MitoTracker Staining: Incubate live myotubes with MitoTracker Green FM or a similar fluorescent probe that specifically accumulates in mitochondria.

-

Fluorescence Microscopy/Flow Cytometry: Visualize and quantify mitochondrial mass by fluorescence microscopy or flow cytometry[8].

-

Gene Expression Analysis: Isolate RNA from treated myotubes and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in mitochondrial biogenesis, such as PGC-1α, NRF-1, and TFAM[9].

Phase 2: In Vivo Animal Studies

Objective: To evaluate the effects of oral this compound supplementation on muscle mass, strength, and performance in a rodent model.

Model System: Male C57BL/6 mice are a suitable model for studying age-related muscle loss (sarcopenia) and the effects of nutritional interventions[10].

Experimental Workflow:

Caption: In Vivo Experimental Workflow for this compound.

Protocols:

Protocol 2.2.1: Animal Husbandry and Treatment Groups

-

Animals: House male C57BL/6 mice (e.g., 8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Groups: Randomly assign mice to treatment groups (n=8-12 per group):

-

Vehicle Control (e.g., water or saline)

-

This compound (low dose)

-

This compound (high dose)

-

Positive Control (e.g., free leucine at an equimolar dose)

-

-

Duration: The study duration should be sufficient to observe changes in muscle mass, typically 8-12 weeks.

Protocol 2.2.2: Oral Administration

-

Dosage Calculation: Determine the appropriate doses of this compound based on allometric scaling from in vitro data or literature on similar peptides.

-

Oral Gavage: Administer the treatments daily via oral gavage using a proper-sized gavage needle[11][12][13]. Ensure proper technique to minimize stress and risk of injury to the animals.

Protocol 2.2.3: Functional Assessments

-

Body Composition: Measure lean body mass and fat mass at baseline and at regular intervals throughout the study using techniques such as quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DXA)[3].

-

Grip Strength: Assess forelimb grip strength using a grip strength meter.

-

Endurance: Evaluate endurance capacity using a treadmill running test, measuring time to exhaustion or total distance run.

Protocol 2.2.4: Tissue Collection and Analysis

-

Harvest: At the end of the study, euthanize the mice and carefully dissect key muscles (e.g., gastrocnemius, tibialis anterior, soleus).

-

Analysis:

-

Muscle Weight: Record the wet weight of the dissected muscles.

-

Histology: Perform histological analysis (e.g., H&E staining) to measure muscle fiber cross-sectional area.

-

Biochemical Analysis: Use a portion of the muscle for Western blotting to analyze mTOR signaling, as described in Protocol 2.1.4.

-

Phase 3: Human Clinical Trial Framework

Objective: To evaluate the safety and efficacy of this compound supplementation on muscle mass, strength, and function in a target human population (e.g., older adults with sarcopenia).

Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of a nutritional supplement[2].

Key Considerations for Protocol Development:

-

Participant Selection: Clearly define inclusion and exclusion criteria. For a sarcopenia trial, this may include age, low muscle mass, and/or low muscle strength.

-

Intervention:

-

Dosage: Determine the dose based on pre-clinical data and allometric scaling.

-

Formulation: The supplement should be formulated into a palatable and easily consumable form (e.g., capsule, powder).

-

Placebo: The placebo should be identical in appearance, taste, and smell to the active supplement.

-

-

Primary and Secondary Outcomes:

-

Primary Outcome: A clinically meaningful measure of muscle function, such as the Short Physical Performance Battery (SPPB) or gait speed.

-

Secondary Outcomes: Changes in muscle mass (measured by DXA), muscle strength (e.g., handgrip strength, leg press), and biomarkers of muscle metabolism.

-

-

Safety Monitoring: Monitor for any adverse events throughout the study.

-

Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB), and all participants must provide informed consent.

-

Regulatory Compliance: Adhere to all relevant FDA regulations for dietary supplement research[14][15][16].

Table 1: Summary of Key Quantitative Data

| Study Phase | Model | Primary Endpoints | Secondary Endpoints |

| In Vitro | C2C12 Myotubes | Myotube Diameter | p-p70S6K/total p70S6K ratio, p-4E-BP1/total 4E-BP1 ratio, Mitochondrial mass |

| In Vivo | C57BL/6 Mice | Lean Body Mass | Grip Strength, Treadmill Endurance, Muscle Fiber Cross-Sectional Area |

| Clinical Trial | Older Adults | Short Physical Performance Battery (SPPB) Score | Appendicular Lean Mass (DXA), Handgrip Strength, Gait Speed |

Bioavailability and Safety Evaluation

Bioavailability: The oral bioavailability of peptides can be low due to enzymatic degradation in the gastrointestinal tract and poor absorption[17].

-

Assessment: Pharmacokinetic studies in animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. This involves measuring the concentration of the peptide in the plasma over time after oral administration.

Safety and Toxicology: As a new dietary ingredient, this compound must undergo rigorous safety testing.

-

FDA Guidance: The FDA provides guidance on the safety and toxicological studies required for new dietary ingredients (NDIs)[14][15][18][19]. These may include:

-

Acute, subchronic, and chronic toxicity studies in animals.

-

Genotoxicity assays.

-

Reproductive and developmental toxicity studies.

-

Mechanistic Insights: The mTOR Signaling Pathway

The mTOR pathway is a critical regulator of muscle protein synthesis and is highly sensitive to amino acid availability, particularly leucine.

Caption: Simplified mTOR Signaling Pathway in Muscle Cells.

The two leucine residues in this compound are hypothesized to potently activate mTORC1, leading to the phosphorylation of its downstream targets, p70S6K and 4E-BP1. Phosphorylation of p70S6K activates it, promoting protein synthesis. Phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the initiation of protein translation.

Conclusion

The tripeptide this compound holds significant promise as a novel nutritional supplement for enhancing muscle health and performance. The application notes and protocols outlined in this document provide a comprehensive framework for its systematic investigation, from initial in vitro mechanistic studies to in vivo efficacy and safety assessments, and culminating in a well-designed human clinical trial. Rigorous adherence to these scientific principles will be crucial in elucidating the true potential of this intriguing molecule.

References

-

PMC. Tripeptide Leu-Ser-Trp Regulates the Vascular Endothelial Cells Phenotype Switching by Mediating the Vascular Smooth Muscle Cells-Derived Small Extracellular Vesicles Packaging of miR-145. [Link]

-

PubMed. Effect of leucine-rich dietary protein on in vitro protein synthesis in porcine muscle. [Link]

-

PMC. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells. [Link]

-

PubMed. The effects of Leu or Val residues on cell selectivity of α-helical peptides. [Link]

-

Regulations.gov. NEW DIETARY INGREDIENT (NDI) SAFETY INFORMATION. [Link]

-

YouTube. Bioenergetic Profile Experiment Using C2C12 Myoblast Cells l Protocol Preview. [Link]

-

Frontiers. Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. [Link]

-

NovoPro. H-Leu-Trp-OH peptide. [Link]

-

PMC. Not Only Protein: Dietary Supplements to Optimize the Skeletal Muscle Growth Response to Resistance Training: The Current State of Knowledge. [Link]

-

PubMed. Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles. [Link]

-

FDA. New Dietary Ingredient Notifications and Related Issues: Guidance for Industry. [Link]

-

ResearchGate. General protocol for mouse skeletal C2C12 myoblast differentiation to... [Link]

-

PubMed. Expression and distribution of mTOR, p70S6K, 4E-BP1, and their phosphorylated counterparts in rat dorsal root ganglion and spinal cord dorsal horn. [Link]

-

NIH. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

-

PMC. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation. [Link]

-

NIH. Regulation of mitochondrial biogenesis. [Link]

-

ResearchGate. (PDF) Biological and Pharmacokinetic Studies with ?-Peptides. [Link]

-

UBC Animal Care Committee. UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

-

Cambridge University Press. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time. [Link]

-

Regulations.gov. NEW DIETARY INGREDIENT (NDI) SAFETY INFORMATION. [Link]

-

MDPI. Soybean-Derived Tripeptide Leu–Ser–Trp (LSW) Protects Human Vascular Endothelial Cells from TNFα-Induced Oxidative Stress and Inflammation via Modulating TNFα Receptors and SIRT1. [Link]

-

MDPI. Nutritional Supplements for Muscle Hypertrophy: Mechanisms and Morphology—Focused Evidence. [Link]

-

ResearchGate. Western Blotting using p70-S6K antibody? [Link]

-

PubMed. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. [Link]

-

ResearchGate. Phosphorylation of P70S6K and 4E-BP1 in response to treatment with... [Link]

-

Diabetes Journals. Regulation of Mitochondrial Biogenesis by Lipoprotein Lipase in Muscle of Insulin-Resistant Offspring of Parents With Type 2 Diabetes. [Link]

-

Procell. C2C12 Cell Cultivation Strategy and Differentiation Protocol. [Link]

-

Bio-Rad. General Protocol for Western Blotting. [Link]

-

SciSpace. Animal Model of Performance Enhancement by Nutritional Supplements With Anti-Inflammatory Activity. [Link]

-

ResearchGate. Leucine supplementation enhances integrative myofibrillar protein synthesis in free-living older men consuming lower-and higher-protein diets: A parallel-group crossover study1. [Link]

-

Wold Lab. 1 Cell Growth Protocol and Differentiation treatment for the C2C12 Cell Line. [Link]

-

J&J Compliance Consulting Group. The New Dietary Ingredient Notification Process Explained. [Link]

-

ResearchGate. (PDF) Effects of Leu-Asp-Gln-Trp-enriched whey protein hydrolysate on mood and fatigue in healthy adults: A randomized, double-blind, placebo-controlled trial. [Link]

-

NIH. Mitochondrial Mass Assessment in a Selected Cell Line under Different Metabolic Conditions. [Link]

-

Virginia Tech. SOP: Mouse Oral Gavage. [Link]

-

Wikipedia. Tirzepatide. [Link]

-

ResearchGate. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

-

ResearchGate. Assessing mitochondria biogenesis | Request PDF. [Link]

-

PubMed Central. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer. [Link]

-

Reddit. Western Blot optimization of p70s6k/ph-p70s6k and mTOR/ph-mTOR. [Link]

-

WSU IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

-

ACS Publications. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. [Link]

-

McDermott Will & Emery. FDA Releases Final Guidance on New Dietary Ingredient Notification Procedures and Timeframes. [Link]

-

MDPI. Phenotype-Specific Mitochondrial Responses to Mediterranean Diet and Exercise in Elderly Obesity. [Link]

-

PMC. Muscle Protein Synthesis in Response to Plant-Based Protein Isolates With and Without Added Leucine Versus Whey Protein in Young Men and Women. [Link]

-

Frontiers. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. [Link]

Sources

- 1. Frontiers | Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encodeproject.org [encodeproject.org]

- 5. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 6. Expression and distribution of mTOR, p70S6K, 4E-BP1, and their phosphorylated counterparts in rat dorsal root ganglion and spinal cord dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial Mass Assessment in a Selected Cell Line under Different Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. ouv.vt.edu [ouv.vt.edu]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

- 14. fda.gov [fda.gov]

- 15. jjccgroup.org [jjccgroup.org]

- 16. FDA Releases Final Guidance on New Dietary Ingredient Notification Procedures and Timeframes | McDermott [mwe.com]

- 17. bachem.com [bachem.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

Troubleshooting & Optimization

Technical Support Center: H-Leu-Trp-Leu-OH Solubility & Solutions

Welcome to the technical support center for H-Leu-Trp-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges associated with this hydrophobic tetrapeptide.

Understanding the Challenge: The Physicochemical Nature of this compound

This compound is a tetrapeptide composed of three hydrophobic amino acids: two leucines and one tryptophan. This inherent hydrophobicity is the primary driver of its poor solubility in aqueous solutions. The peptide has a tendency to aggregate, driven by hydrophobic interactions and π-π stacking of the tryptophan residues, further complicating its dissolution.[1][2][3]

Key Physicochemical Properties:

| Property | Value/Description | Significance for Solubility |

| Amino Acid Sequence | Leucine - Tryptophan - Leucine | High proportion of hydrophobic residues leads to low aqueous solubility.[2][4] |

| Net Charge at pH 7 | 0 (Neutral) | As a neutral peptide, its solubility is lowest near its isoelectric point (pI) and can be influenced by pH adjustments.[5][6] |

| Isoelectric Point (pI) | Estimated to be around 5.5-6.5 | At this pH, the peptide has a net neutral charge, minimizing electrostatic repulsion and promoting aggregation. |

| Aggregation Potential | High | Driven by hydrophobic interactions and π-π stacking of the indole ring of tryptophan, leading to the formation of insoluble aggregates.[1] |

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with this compound.

Q1: My this compound won't dissolve in water or my aqueous buffer. What should I do?

This is a common issue due to the peptide's hydrophobic nature. Direct dissolution in aqueous solutions is often unsuccessful. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent.[4][5][6]

Recommended Initial Solvents:

-

Dimethyl Sulfoxide (DMSO): A powerful and generally biocompatible solvent for hydrophobic peptides.[4][6]

-

Dimethylformamide (DMF): An alternative to DMSO, particularly if your assay is sensitive to DMSO.

-

Acetonitrile (ACN): Another option, though it is more volatile.

Step-by-Step Protocol for Solubilization using an Organic Solvent:

-

Start Small: Before dissolving your entire sample, it is prudent to test the solubility with a small aliquot.[4][5]

-

Add Organic Solvent: To the lyophilized peptide, add a minimal volume of your chosen organic solvent (e.g., 100% DMSO) to create a concentrated stock solution.

-

Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the peptide has fully dissolved in the organic solvent. The solution should be clear and free of visible particles.[4][5]

-

Slow Dilution: While vortexing, slowly add your aqueous buffer to the concentrated peptide stock solution in a dropwise manner. Rapid dilution can cause the peptide to precipitate out of solution.[5]

-

Observe for Precipitation: If the solution becomes cloudy or you observe precipitate, you have likely exceeded the peptide's solubility limit in that final buffer composition.

Q2: What is the underlying principle of using an organic solvent first?

Organic solvents like DMSO are effective at disrupting the hydrophobic interactions and π-π stacking that cause peptide aggregation in aqueous environments.[7] By first dissolving the peptide in an organic solvent, you are essentially breaking up these aggregates into individual peptide molecules. The subsequent slow addition of an aqueous buffer allows the peptide to remain in solution in a mixed solvent system.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be a useful tool, especially in conjunction with organic co-solvents. Since this compound is a neutral peptide, its solubility will be at a minimum near its isoelectric point (pI), where the net charge is zero. By adjusting the pH of your aqueous buffer away from the pI, you can introduce a net positive or negative charge to the peptide, which increases electrostatic repulsion between peptide molecules and can improve solubility.[2][5]

pH Adjustment Strategy:

-

To create a net positive charge: Lower the pH of your aqueous buffer to below the pI (e.g., pH 4-5) using a dilute acid like acetic acid or formic acid.

-

To create a net negative charge: Raise the pH of your aqueous buffer to above the pI (e.g., pH 8-9) using a dilute base like ammonium hydroxide.

Experimental Workflow for pH Adjustment:

Caption: Workflow for solubilizing this compound using pH adjustment.

Q4: I've dissolved the peptide in DMSO, but it precipitates when I add my aqueous buffer. What are my options?

This indicates that the final concentration of the organic solvent is too low to maintain the peptide's solubility. Here are some troubleshooting steps:

-

Increase the Organic Solvent Concentration: Try preparing your final solution with a higher percentage of the organic solvent. However, be mindful of the tolerance of your downstream application to the solvent. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.

-

Try a Different Organic Solvent: In some cases, a different organic solvent like DMF or a mixture of solvents may be more effective.

-

Use Chaotropic Agents: For very stubborn aggregation, the addition of a chaotropic agent like guanidine hydrochloride or urea to your buffer can help disrupt the non-covalent interactions that lead to aggregation.[5] These are generally not compatible with biological assays.

-

Sonication: Brief periods of sonication in a water bath can help to break up small aggregates and improve dissolution.[4][8]

-

Re-lyophilize and Start Over: If the peptide has heavily precipitated, it is best to lyophilize the sample to remove the solvent and start the solubilization process again with a different strategy.[4]

Q5: How should I store my this compound stock solution?

Once successfully dissolved, it is crucial to store the peptide stock solution properly to maintain its integrity.

Storage Recommendations:

| Storage Condition | Recommendation | Rationale |

| Temperature | Aliquot and store at -20°C or -80°C. | Prevents degradation and repeated freeze-thaw cycles that can promote aggregation. |

| Aliquoting | Prepare single-use aliquots. | Avoids multiple freeze-thaw cycles. |

| Oxygen-free Environment | For long-term storage, consider using oxygen-free solvents and storing under an inert gas (e.g., argon or nitrogen). | The tryptophan residue is susceptible to oxidation.[4][9] |

Experimental Protocols

Protocol 1: General Solubilization of this compound for In Vitro Assays

This protocol is a starting point for most applications.

Materials:

-

Lyophilized this compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water or desired aqueous buffer

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the vial of lyophilized peptide to room temperature before opening to prevent condensation.

-

Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

-

Vortex the vial until the peptide is completely dissolved. The solution should be clear. If necessary, sonicate for 5-10 minutes.

-

In a separate tube, prepare your final desired volume of aqueous buffer.

-

While gently vortexing the aqueous buffer, add the concentrated peptide-DMSO stock solution drop by drop.

-

Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: pH-Guided Solubilization of this compound

This protocol is for instances where pH modification is necessary to improve solubility.

Materials:

-

Lyophilized this compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Aqueous buffer (e.g., PBS, Tris)

-

Dilute acetic acid (e.g., 0.1 M) or ammonium hydroxide (e.g., 0.1 M)

-

pH meter

-

Vortex mixer

Procedure:

-

Follow steps 1-3 from Protocol 1 to prepare a concentrated peptide stock in DMSO.

-

Prepare your aqueous buffer and adjust the pH to be at least 1-2 pH units away from the peptide's estimated pI (e.g., adjust to pH 4.5 or pH 8.5).

-

While vortexing the pH-adjusted aqueous buffer, slowly add the concentrated peptide-DMSO stock solution dropwise.

-

Check the final pH of the solution and adjust if necessary.

-

Observe the solution for clarity.

Visualization of Key Concepts

Caption: Relationship between factors influencing solubility and solubilization strategies for this compound.

References

-

MDPI. (2023). Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. Molecules, 28(14), 5489. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(24), 14583-14593. Retrieved from [Link]

-

JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124), e55855. Retrieved from [Link]

-

Asciutto, E. K., et al. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International Journal of Peptides, 2010, 821724. Retrieved from [Link]

-

Pustovalova, O. L., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. Trends in Peptide and Protein Sciences, e2400053. Retrieved from [Link]

-

Sahoo, B. R., et al. (2023). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. International Journal of Molecular Sciences, 24(24), 17351. Retrieved from [Link]

-

Laurents, D. V. (2018). How can we differentiate intra- and inter molecular pi-pi stacking for small tryptophan containing peptide by CD spectroscopy? ResearchGate. Retrieved from [Link]

-

Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Journal of Pharmaceutical Sciences, 104(4), 1347-1358. Retrieved from [Link]

-

Brem, J. (2024, April 25). MCAT Chemistry: Henderson Hasselbalch How To [Video]. YouTube. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jpt.com [jpt.com]

- 3. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 6. bachem.com [bachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

Technical Support Center: Stabilization of H-Leu-Trp-Leu-OH

From the Desk of the Senior Application Scientist

Welcome. You are likely here because your peptide—H-Leu-Trp-Leu-OH (LWL)—is behaving inconsistently. Despite being a short tripeptide, LWL presents a "perfect storm" of stability challenges: it combines significant hydrophobicity (two Leucines) with high chemical reactivity (Tryptophan).

This guide is not a generic manual. It is a root-cause analysis and troubleshooting system designed to prevent the two primary modes of failure for this specific sequence: Oxidative Degradation and Hydrophobic Adsorption .

Part 1: The "Why" – Mechanisms of Failure

To stabilize LWL, you must understand what is attacking it.

The Indole Trap (Tryptophan Oxidation)

The central Tryptophan (Trp, W) residue is the weak link. The indole ring is electron-rich and highly susceptible to Reactive Oxygen Species (ROS) and photo-oxidation.

-

The Mechanism: Light or trace metals catalyze the formation of an indolyl radical. This reacts with dissolved oxygen to form a peroxyl radical, eventually cleaving the ring to form N-formylkynurenine (NFK) and Kynurenine (KYN) .

-

The Symptom: Your clear solution turns yellow.

-

The Mass Shift: You will see +16 Da (Hydroxy-Trp), +32 Da (NFK), or +4 Da (KYN) peaks on your MS.[1]

The "Ghost" Effect (Surface Adsorption)

With two Leucine residues flanking a Tryptophan, this peptide is highly hydrophobic. In aqueous buffers (PBS, TBS), it is energetically unfavorable for LWL to remain solvated.

-

The Mechanism: The peptide migrates to the liquid-container interface, adsorbing strongly to polypropylene (eppendorf tubes) or glass.

-

The Symptom: Your HPLC peak area decreases over 24 hours, but no degradation products appear. The peptide hasn't degraded; it has physically left the solution to stick to the wall.

Part 2: Visualizing the Threat

Diagram 1: Tryptophan Degradation Pathway

This diagram illustrates the chemical transformation of the Tryptophan residue under oxidative stress.

Caption: The oxidative cascade of Tryptophan leading to ring cleavage and mass shifts.

Part 3: Troubleshooting & FAQs

Q1: My peptide solution turned slightly yellow overnight. Is it still usable?

Status: Critical Failure.

-

Diagnosis: The yellow color is the tell-tale sign of Kynurenine formation. The indole ring of the Tryptophan has been irreversibly cleaved.

-

Action: Discard the aliquot.

-

Prevention: You likely stored it in a clear tube or with headspace containing oxygen.

-

Fix: Use amber tubes (light protection) and overlay the solution with Argon gas before closing.

-

Q2: I dissolved the peptide in PBS, but the concentration is 40% lower than calculated.

Status: Solubility/Adsorption Issue.

-

Diagnosis: this compound is not fully soluble in pure saline/buffer. It has likely formed invisible micro-aggregates or adsorbed to the plastic walls.

-

Action: Do not attempt to vortex it back into solution (this promotes oxidation).

-

Prevention: Use the "Organic Spike" method (see Protocol A below). You must dissolve this peptide in an organic solvent first.

Q3: I see a +16 Da peak on my Mass Spec. What is it?

Status: Early Oxidation.

-

Diagnosis: This is Hydroxy-Tryptophan or potentially Methionine Sulfoxide (if Met were present, but here it is Trp). It indicates the presence of trace peroxides in your solvent.

-

Prevention: Use LC-MS grade solvents only. Add 1mM Methionine to your buffer as a "sacrificial antioxidant" if your assay permits.

Part 4: Validated Protocols

Protocol A: The "Organic Spike" Solubilization

Use this method to prevent aggregation and adsorption.

| Step | Action | Technical Rationale |

| 1 | Weigh peptide into a glass vial or LoBind tube. | Standard plastic promotes hydrophobic adsorption. |

| 2 | Add DMSO (Dimethyl Sulfoxide) to 10% of final volume. | Disrupts hydrophobic interactions between Leu residues. |

| 3 | Vortex gently until fully dissolved (clear). | Ensures monomeric state before hitting aqueous buffer. |

| 4 | Slowly add Buffer (PBS/Tris) to final volume. | "Crashing" the peptide into buffer too fast can cause precipitation; slow addition maintains stability. |

| 5 | Final Solvent Composition: 10% DMSO / 90% Buffer. | Maintains solubility for this compound. |

Protocol B: The "Argon Blanket" Storage

Use this for any storage longer than 4 hours.

-

Prepare: Dissolve peptide using Protocol A.

-

Aliquot: Dispense single-use aliquots into amber (brown) microcentrifuge tubes.

-

Purge: Insert a pipette tip connected to an Argon gas line into the tube, holding it above the liquid surface. Flow gas gently for 5-10 seconds.

-

Why? Argon is heavier than air and displaces the oxygen in the headspace.

-

-

Seal: Close the cap immediately while the gas is flowing.

-

Freeze: Store at -20°C (short term) or -80°C (long term).

Part 5: Decision Matrix for Storage

Use this logic flow to determine the optimal handling for your specific experiment.

Caption: Decision tree for solvent selection and storage conditions based on usage duration.

References

-

Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins.[2] Journal of Agricultural and Food Chemistry.

-

Finley, E. L., et al. (2010). Separation of Tryptophan Oxidized Peptides from Their Native Forms.[3] LCGC International.

-

Ronsein, G. E., et al. (2019). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species. Free Radical Biology and Medicine.

-

Bratcher, P. E., & Gaggar, A. (2013).[4] Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE.

-

Sigma-Aldrich Technical Support. Synthetic Peptide Handling & Storage Protocol.

Sources

- 1. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]

Technical Support Center: H-Leu-Trp-Leu-OH Stability & Troubleshooting

Product: H-Leu-Trp-Leu-OH (LWL) Molecular Weight: 430.54 g/mol Primary Application: Bioactive Peptide (ACE Inhibitor), Antioxidant Research Support Level: Senior Scientist / R&D

Executive Summary & Troubleshooting Logic

This compound is a hydrophobic tripeptide widely utilized in hypertension research (ACE inhibition). While structurally simple, its stability is compromised by two opposing forces: Chemical Instability (driven by the Tryptophan residue's susceptibility to oxidation) and Physical Instability (driven by the hydrophobic Leucine residues causing aggregation and surface adsorption).

Use the following logic tree to diagnose your current experimental issue:

Figure 1: Diagnostic workflow for identifying this compound instability modes.

Module 1: Chemical Stability (The Tryptophan Problem)

The central indole ring of Tryptophan (Trp, W) is an electron-rich moiety highly susceptible to Reactive Oxygen Species (ROS) and light-induced degradation.

The Mechanism: Oxidative Degradation

When exposed to air, light, or trace peroxides in solvents, the Trp residue undergoes oxidation. This results in a distinctive mass shift detectable by LC-MS.

-

Stage 1 (+16 Da): Formation of Hydroxytryptophan or Oxindolylalanine.

-

Stage 2 (+32 Da): Formation of N-formylkynurenine (NFK).

-

Stage 3 (+4 Da / Ring Opening): Formation of Kynurenine (Kyn) via loss of CO from NFK (often seen as -28 Da from the +32 species).

Figure 2: Stepwise oxidation pathway of the Tryptophan residue in this compound.

Protocol: Forced Degradation (Oxidative Stress)

To validate your analytical method's ability to detect these impurities, perform this stress test:

-

Preparation: Dissolve this compound to 1 mg/mL in 0.1% Formic Acid/Water.

-

Stress: Add Hydrogen Peroxide (

) to a final concentration of 3%. -

Incubation: Incubate at Room Temperature for 2-4 hours.

-

Quench: Add Methionine (excess) or Catalase to quench residual peroxide.

-

Analysis: Inject immediately onto HPLC/MS.

-

Expectation: Decrease in parent peak (RT ~10-12 min on C18) and appearance of earlier eluting peaks (oxidized Trp is more polar).

-

Module 2: Physical Stability (Solubility & Adsorption)

This compound is significantly hydrophobic. The flanking Leucine residues create a "greasy" surface that drives two major issues: Aggregation and Surface Adsorption .

Issue: "My Peptide Disappeared from the Vial"

Cause: Adsorption to container walls.[1] Hydrophobic peptides bind rapidly to standard Polypropylene (PP) and untreated glass. Evidence: 90% loss of signal within 24 hours in low-concentration samples (<10 µM).

Recommended Solution:

-

Labware: Use Low-Bind (LoBind) polypropylene tubes or silanized glass vials.

-

Solvent: Never store in 100% aqueous buffer. Maintain at least 20-30% Acetonitrile (ACN) or DMSO in the stock solution to disrupt hydrophobic interactions with the container walls.

Solubility Profile & pH Strategy

The peptide has an N-terminal amine (

-

Isoelectric Point (pI): ~6.0.

-

Solubility Trap: At pH 6.0, the peptide is zwitterionic (net charge 0) and least soluble, leading to precipitation.

| pH Condition | Net Charge | Solubility Status | Recommendation |

| pH < 3 | +1 | High | Ideal for LC-MS (0.1% Formic Acid). |

| pH 6 (PBS) | 0 | Poor | Avoid for stock solutions. Risk of aggregation. |

| pH > 10 | -1 | Moderate | Acceptable, but risk of base-catalyzed hydrolysis. |

Module 3: Biological Stability (Plasma & Serum)

Researchers using this compound for ACE inhibition studies often encounter rapid loss of activity in vivo.

The Mechanism: Enzymatic Hydrolysis

The N-terminal Leucine is a prime target for Aminopeptidases (e.g., Aminopeptidase N) abundant in plasma and kidney brush borders.

-

Cleavage:

. -

Mass Shift: Loss of Leucine residue (-113 Da).

Protocol: Plasma Stability Assay

-

Matrix: Human or Rat Plasma (heparinized).

-

Spike: Add peptide to plasma (Final conc: 10 µM).

-

Incubation: 37°C water bath.

-

Sampling: Aliquot at 0, 15, 30, 60, 120 min.

-

Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins.

-

Centrifuge: 10,000 x g for 10 min.

-

Analyze Supernatant: Monitor for parent (431 m/z) and fragment (Trp-Leu, 318 m/z).

Module 4: Analytical FAQ

Q: What HPLC column should I use? A: A standard C18 column (e.g., Waters XBridge or Phenomenex Kinetex) is suitable. However, due to hydrophobicity, ensure your gradient goes up to at least 60-70% Acetonitrile to elute the peptide fully and prevent carryover.

Q: I see a peak at [M+H]+ = 453. What is it?

A: This is likely the Sodium Adduct (+22 Da).

Q: Can I use TFA (Trifluoroacetic Acid)? A: Yes, but be aware that TFA forms strong ion pairs with the N-terminus.

-

Pros: Sharper peaks on HPLC.

-

Cons: Suppresses ionization in Mass Spectrometry (signal loss). For MS, use Formic Acid instead.

Q: How do I store the lyophilized powder? A: Store at -20°C with a desiccant. Tryptophan is hygroscopic; moisture uptake accelerates oxidation. Protect from light (amber vials).

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[2][4]

-

Fidaleo, M., et al. (2016). Oxidation of Tryptophan in Peptides.[5] Reactive Oxygen Species and protein oxidation mechanisms.

-

Gooley, A. A., et al. (1997). The problems of hydrophobic peptides: Adsorption and Solubility. Journal of Chromatography A.

-

FitzGerald, R. J., et al. (2004). Hypotensive peptides from milk proteins. Journal of Nutrition. (Context for ACE inhibitory peptides like Leu-Trp-Leu).

-

Powell, M. F. (1995). Peptide Stability in Aqueous Solutions. Pharmaceutical Biotechnology.[4][6] (General reference for peptide hydrolysis/oxidation).

Sources

- 1. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]

- 2. ICH Official web site : ICH [ich.org]

- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 4. database.ich.org [database.ich.org]

- 5. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Minimizing impurities in H-Leu-trp-leu-OH production

Technical Support Center: High-Purity Synthesis of H-Leu-Trp-Leu-OH

Current Status: Operational Subject: Minimizing Impurities in Hydrophobic Tryptophan-Containing Tripeptides Ticket ID: #TRP-LWL-001

Introduction: The "Deceptively Simple" Tripeptide

Welcome to the Technical Support Center. You are likely here because your synthesis of This compound (L-Leucyl-L-Tryptophyl-L-Leucine) has yielded unexpected mass peaks or poor solubility.

While a tripeptide appears simple, this specific sequence presents a "perfect storm" of synthetic challenges:

-

High Hydrophobicity: The Leu-Trp-Leu sequence is extremely hydrophobic, leading to aggregation on-resin and solubility issues during purification.

-

Tryptophan Sensitivity: The indole ring is an electron-rich magnet for electrophiles (alkylation) and reactive oxygen species (oxidation).

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why the chemistry fails so you can prevent it.

Module 1: Upstream Synthesis (Coupling & Assembly)

The Issue: You observe deletion sequences (missing amino acids) or racemization (D-isomer impurities).

Q: Why is my coupling efficiency low despite this being a short peptide?

A: The issue is likely hydrophobic aggregation , not steric hindrance. The combination of Leucine (hydrophobic alkyl side chain) and Tryptophan (large hydrophobic aromatic system) promotes the formation of "beta-sheet-like" structures even at the tripeptide stage, especially in standard solvents like DMF. This collapses the resin matrix, preventing reagents from reaching the N-terminus.

Protocol: The "Solvation Boost" Coupling

-

Standard: Fmoc-Leu-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).

-

The Fix: Add Chaotropic Salts or switch solvents.[1]

-

Dissolve amino acids in NMP (N-methyl-2-pyrrolidone) instead of DMF.

-

If aggregation persists, add 0.1 M LiCl (Lithium Chloride) to the coupling mixture. This disrupts hydrogen bonding networks within the resin.

-

Q: I see a +0 Da impurity that separates on HPLC (Diastereomer). Is this racemization?

A: Yes. Tryptophan is prone to racemization during activation, particularly if the activation is slow or if base (DIPEA) is used in excess.

-

Mechanism: The electron-withdrawing nature of the activated ester makes the

-proton acidic. Excess base removes this proton, creating an enolate intermediate that loses chiral integrity. -

Preventative Measure: Use DIC/Oxyma activation (neutral pH coupling). Avoid HBTU/HATU with DIPEA for the Trp coupling step unless strictly controlled (1.9 eq base to 1.0 eq acid).

Module 2: Cleavage & Deprotection (The Critical Control Point)

The Issue: This is the most common source of failure for Trp-peptides. You observe mass shifts of +56, +16, or +96 Da.

Q: My Mass Spec shows a +56 Da impurity. What is it?

A: This is tert-butyl alkylation of the Tryptophan indole ring. During TFA cleavage, the protecting groups (Boc on Trp, t-Bu on others if present) are removed, generating reactive tert-butyl carbocations .[2] Without sufficient scavengers, these cations attack the electron-rich C2, C5, or C7 positions of the indole ring.